Evidence 1: Physicochemical Descriptor Differentiation — Reduced Hydrogen Bond Donor Count vs. Non-Methylated Analog
The N-methyl substitution reduces the hydrogen bond donor (HBD) count from 2 (non-methylated analog, CAS 874842-90-7) to 1 (target compound), while maintaining an identical hydrogen bond acceptor count of 4 [1]. This single-donor reduction is quantitatively associated with improved passive membrane permeability and reduced P-glycoprotein efflux liability in drug design frameworks [2]. The topological polar surface area (TPSA) is correspondingly lower for the target compound (79.1 Ų) compared to the non-methylated analog (87.9 Ų), a difference of 8.8 Ų [1].
| Evidence Dimension | Hydrogen Bond Donor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 79.1 Ų; HBA = 4 |
| Comparator Or Baseline | tert-Butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate (CAS 874842-90-7): HBD = 2; TPSA = 87.9 Ų; HBA = 4 |
| Quantified Difference | Δ HBD = -1 (50% reduction); Δ TPSA = -8.8 Ų (~10% lower) |
| Conditions | Computed molecular descriptors: PubChem (XLogP3 3.0, Cactvs 3.4.8.18) for target; ChemSrc for comparator |
Why This Matters
A lower HBD count and reduced TPSA are predictive of superior passive membrane permeability, which is critical for intracellular target engagement and oral bioavailability in lead optimization campaigns.
- [1] PubChem Compound Summary for CID 71757964, tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information (2025). View Source
- [2] Veber, D.F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 45(12):2615-2623 (2002). View Source
